8-Quinolinesulfonyl fluoride
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Overview
Description
8-Quinolinesulfonyl fluoride is a chemical compound with the molecular formula C₉H₆FNO₂S. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring system substituted with a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinesulfonyl fluoride typically involves the nucleophilic substitution of chlorine atoms with fluoride ions. One common method is the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide at elevated temperatures . Another approach involves the direct fluorination of quinoline derivatives using suitable fluorinating agents .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinesulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, cyclization, and cross-coupling reactions . These reactions are facilitated by the presence of the sulfonyl fluoride group, which acts as an electrophilic center.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium fluoride in dimethyl sulfoxide.
Cyclization: Suitable cyclizing agents under controlled conditions.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions include fluorinated quinoline derivatives, which exhibit enhanced biological activity and stability .
Scientific Research Applications
8-Quinolinesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Quinolinesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group acts as an electrophilic warhead, covalently modifying reactive serine, threonine, lysine, tyrosine, cysteine, and histidine residues in target proteins . This modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
- 7-Chloro-8-quinolinesulfonyl fluoride
- 5,6,8-Trifluoroquinolines
- Fluoroquinolones
Comparison: 8-Quinolinesulfonyl fluoride is unique due to its specific substitution pattern and the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits enhanced stability and selectivity in biological systems .
Properties
Molecular Formula |
C9H6FNO2S |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
quinoline-8-sulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
InChI Key |
YMQHAOLTDPPEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)F)N=CC=C2 |
Origin of Product |
United States |
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